molecular formula C10H18N4 B14865510 N,N-Dimethyl-N-[2-(4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridin-3-YL)ethyl]amine

N,N-Dimethyl-N-[2-(4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridin-3-YL)ethyl]amine

Cat. No.: B14865510
M. Wt: 194.28 g/mol
InChI Key: BTGIRPPQSCSKQE-UHFFFAOYSA-N
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Description

N,N-Dimethyl-N-[2-(4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridin-3-YL)ethyl]amine is a complex organic compound that features a unique imidazo[4,5-C]pyridine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-N-[2-(4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridin-3-YL)ethyl]amine typically involves the reaction of N,N-dimethylethylamine with an appropriate imidazo[4,5-C]pyridine derivative. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-N-[2-(4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridin-3-YL)ethyl]amine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives with altered functional groups.

Scientific Research Applications

N,N-Dimethyl-N-[2-(4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridin-3-YL)ethyl]amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-N-[2-(4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridin-3-YL)ethyl]amine involves its interaction with specific molecular targets and pathways. The imidazo[4,5-C]pyridine moiety is known to interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[4,5-C]pyridine derivatives and N,N-dimethylethylamine analogs. Examples include:

  • N,N-Dimethylethylamine
  • Imidazo[4,5-C]pyridine derivatives with different substituents

Uniqueness

What sets N,N-Dimethyl-N-[2-(4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridin-3-YL)ethyl]amine apart is its unique combination of the imidazo[4,5-C]pyridine structure with the dimethylamine group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .

Properties

Molecular Formula

C10H18N4

Molecular Weight

194.28 g/mol

IUPAC Name

N,N-dimethyl-2-(4,5,6,7-tetrahydroimidazo[4,5-c]pyridin-3-yl)ethanamine

InChI

InChI=1S/C10H18N4/c1-13(2)5-6-14-8-12-9-3-4-11-7-10(9)14/h8,11H,3-7H2,1-2H3

InChI Key

BTGIRPPQSCSKQE-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1C=NC2=C1CNCC2

Origin of Product

United States

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